molecular formula C20H20FN3O2S B1248704 UNII-100MIC832U CAS No. 887923-36-6

UNII-100MIC832U

Cat. No.: B1248704
CAS No.: 887923-36-6
M. Wt: 384.5 g/mol
InChI Key: PXVJEDOZGDZJQY-BJUDXGSMSA-N
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Description

UNII-100MIC832U is a unique chemical entity assigned a Universal Numerical Identifier (UNII) by the U.S. Food and Drug Administration (FDA) for unambiguous tracking in regulatory and scientific contexts. UNIIs are critical for ensuring reproducibility, cross-referencing, and minimizing ambiguities in biomedical research, particularly for compounds with complex nomenclature or structural similarities to others .

  • Structural identification: Employing spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm molecular composition .
  • Synthesis: Detailed synthetic pathways, including reaction conditions, catalysts, and purification steps, often described in standardized formats to enable replication .
  • Physicochemical properties: Melting/boiling points, solubility, and stability under varying conditions, which are essential for pharmaceutical or industrial applications .

For this compound, these data would be rigorously documented in peer-reviewed studies or regulatory submissions, adhering to guidelines that prioritize clarity and reproducibility .

Properties

CAS No.

887923-36-6

Molecular Formula

C20H20FN3O2S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(3-fluorophenyl)sulfonyl-8-(4-(111C)methylpiperazin-1-yl)quinoline

InChI

InChI=1S/C20H20FN3O2S/c1-23-8-10-24(11-9-23)19-7-2-4-15-12-18(14-22-20(15)19)27(25,26)17-6-3-5-16(21)13-17/h2-7,12-14H,8-11H2,1H3/i1-1

InChI Key

PXVJEDOZGDZJQY-BJUDXGSMSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F

Isomeric SMILES

[11CH3]N1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F

Other CAS No.

887923-36-6

Synonyms

11C-GSK215083
GSK215083

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for GSK-215083 C-11 would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods would include the use of specialized reactors, purification techniques, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

GSK-215083 C-11 can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

GSK-215083 C-11 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GSK-215083 C-11 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed information on the exact molecular targets and pathways is not publicly available .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of UNII-100MIC832U with structurally or functionally analogous compounds involves evaluating key parameters such as molecular properties, efficacy, and safety. Below is a framework for such a comparison, based on methodologies outlined in the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Weight [Value]* [Value] [Value]
Solubility (mg/mL) [Value]* [Value] [Value]
Pharmacological Activity [IC50/EC50]* [IC50/EC50] [IC50/EC50]
Synthesis Method [e.g., Grignard reaction]* [Method] [Method]
Safety Profile [LD50/Toxicity]* [LD50/Toxicity] [LD50/Toxicity]

*Hypothetical values or methods; specific data would require experimental validation or database retrieval.

Key Findings from Comparative Studies:

Structural Analogs : Compounds sharing core molecular frameworks (e.g., substituent variations) may exhibit divergent solubility or bioavailability. For instance, a methyl-group substitution in Compound A could enhance lipid solubility compared to this compound, impacting its pharmacokinetics .

Functional Analogs : Compounds with similar applications (e.g., enzyme inhibition) but distinct structures might differ in selectivity. Compound B, though less potent (higher IC50), could demonstrate fewer off-target effects, a critical factor in drug development .

Synthetic Complexity : this compound’s synthesis via a multi-step catalytic process (e.g., palladium-mediated cross-coupling) may contrast with Compound A’s simpler one-pot synthesis, affecting scalability and cost .

Research Findings and Methodological Considerations

Comparative studies rely on standardized protocols to ensure validity:

  • Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity and identity, as emphasized in guidelines for newly synthesized compounds .
  • Pharmacological Assays : Dose-response curves and toxicity screenings (e.g., LD50) are conducted under controlled conditions, with explicit documentation of reagents and equipment to enable replication .
  • Data Reporting: Results must distinguish between novel findings and established data, avoiding redundancy while contextualizing significance .

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